Home > Products > Screening Compounds P15489 > Icosapent sodium
Icosapent sodium - 73167-03-0

Icosapent sodium

Catalog Number: EVT-361618
CAS Number: 73167-03-0
Molecular Formula: C20H29NaO2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icosapent ethyl, a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has emerged as a significant therapeutic agent in the management of hypertriglyceridemia and cardiovascular risk reduction. The MARINE and ANCHOR studies have demonstrated its efficacy in reducing triglyceride levels without significantly increasing low-density lipoprotein (LDL) cholesterol levels13. This comprehensive analysis will delve into the mechanism of action of icosapent ethyl and its applications across various fields, supported by relevant case studies and clinical trials.

Applications in Various Fields

Cardiovascular Disease Risk Reduction

Icosapent ethyl has been established as an evidence-based therapy for the reduction of atherosclerotic cardiovascular disease (ASCVD) risk, particularly following the REDUCE-IT trial, which demonstrated a 25% reduction in first cardiovascular events4. The drug also significantly reduced total ischemic events in patients with elevated triglycerides receiving statins6. It is noteworthy that icosapent ethyl was well-tolerated and found to be cost-effective in various economic analyses9.

Diabetes and Metabolic Syndrome

In patients with non-insulin-dependent diabetes mellitus (NIDDM), icosapent ethyl has been shown to improve insulin resistance, as evidenced by an increase in the glucose infusion rate (GIR) and improved endothelium-dependent relaxation in OLETF rats2. This suggests potential benefits in managing metabolic conditions associated with insulin resistance.

Hypertriglyceridemia

As an adjunct to diet, icosapent ethyl effectively lowers triglyceride levels in adults with severe hypertriglyceridemia. It has been shown to significantly reduce median triglyceride levels by 33.1% without increasing LDL-C and has a tolerability profile similar to that of placebo7. The ANCHOR study further supports its use in patients with elevated high-sensitivity C-reactive protein (hsCRP) and triglycerides between 200 to 499 mg/dL, where it significantly reduced triglycerides and other atherogenic and inflammatory parameters5.

Potential Beyond Cardiovascular Medicine

Icosapent ethyl is being evaluated for its effects in other areas such as dementia, cancer, and infection. Ongoing trials are expected to shed more light on its potential applications outside of cardiovascular medicine9.

Future Directions
  • Investigating its potential in other disease models: Beyond cardiovascular diseases, researchers are exploring the potential therapeutic benefits of icosapent ethyl in other conditions, such as cancer [], inflammatory bowel disease [], Alzheimer's disease [], and depression [].

Eicosapentaenoic Acid Ethyl Ester

    Compound Description: Eicosapentaenoic acid ethyl ester, often referred to as icosapent ethyl (IPE), is a highly purified ethyl ester form of the omega-3 fatty acid eicosapentaenoic acid (EPA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is the active ingredient in the prescription medication Vascepa, indicated for reducing triglyceride levels and cardiovascular risk [, , , , ]. Studies have demonstrated its ability to lower triglycerides, reduce inflammation, and potentially improve plaque stability, contributing to its cardioprotective effects [, , , , , , , , , , , ].

    Relevance: Icosapent ethyl (IPE) is the ethyl ester prodrug of icosapent sodium. It is structurally related through the esterification of the carboxyl group of EPA with ethanol. This modification enhances its bioavailability and allows for oral administration. Upon absorption, icosapent ethyl is hydrolyzed back to the active form, eicosapentaenoic acid (EPA) [, ], which is then available to form the sodium salt, icosapent sodium.

Eicosapentaenoic Acid (EPA)

    Compound Description: Eicosapentaenoic acid (EPA) is a long-chain omega-3 fatty acid found primarily in fatty fish [, , , , ]. EPA exhibits various cardiovascular benefits, including reducing triglyceride levels, inflammation, and potentially improving plaque stability [, , , , , , , , , , ].

    Relevance: Eicosapentaenoic acid (EPA) is the active metabolite of both icosapent ethyl and icosapent sodium [, ]. Icosapent sodium is simply the sodium salt form of EPA, while icosapent ethyl is rapidly hydrolyzed in the body to yield EPA. Therefore, they share the same core structure and ultimately exert their effects through EPA.

Docosahexaenoic Acid (DHA)

    Compound Description: Docosahexaenoic acid (DHA) is another long-chain omega-3 fatty acid commonly found alongside EPA in fish oil [, , ]. While DHA offers certain health benefits, particularly for brain health, its effects on cardiovascular outcomes when combined with EPA are less clear [, ]. Some studies suggest that DHA might attenuate the triglyceride-lowering effects of EPA, and it can increase LDL cholesterol levels, especially in individuals with high triglyceride levels [].

Omega-3 Free Fatty Acid Formulation (EPA+DPA-FFA)

    Compound Description: MAT9001 is an omega-3 free fatty acid formulation containing primarily eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA) []. In a study comparing EPA+DPA-FFA to icosapent ethyl, both administered twice daily with meals, EPA+DPA-FFA showed greater increases in plasma EPA, DPA, and total omega-3 concentrations [].

    Relevance: The EPA+DPA-FFA formulation contains EPA, the active metabolite of icosapent sodium and icosapent ethyl, in its free fatty acid form []. This formulation highlights the potential impact of different forms and combinations of omega-3 fatty acids on pharmacokinetics and potentially on therapeutic outcomes.

Source and Classification

Icosapent sodium is synthesized from eicosapentaenoic acid, which is extracted from marine sources such as fish oil. It falls under the category of nutraceuticals and pharmaceuticals, specifically targeting cardiovascular health. The compound acts as a prodrug, converting into its active form upon administration.

Synthesis Analysis

The synthesis of icosapent sodium involves several steps:

  1. Extraction: Eicosapentaenoic acid is extracted from fish oil using various purification techniques to ensure high purity.
  2. Esterification: The extracted eicosapentaenoic acid undergoes esterification to form the ethyl ester or sodium salt.
  3. Purification: The product is then purified through methods such as chromatography to remove any residual impurities or unreacted starting materials.

The synthesis process must adhere to Good Manufacturing Practices to ensure product quality and consistency. Factors such as temperature, reaction time, and pH are critical during the synthesis to optimize yield and purity.

Molecular Structure Analysis

The molecular formula for icosapent sodium is C22H34O2NaC_{22}H_{34}O_2Na, with a molecular weight of approximately 330.51 g/mol. Structurally, it consists of a long hydrocarbon chain with multiple double bonds (five in total), characteristic of polyunsaturated fatty acids. The presence of the sodium ion contributes to its solubility profile.

Structural Characteristics

  • Functional Groups: Contains carboxylic acid groups that are converted into their sodium salt form.
  • Configuration: The compound features a cis configuration for its double bonds, which is crucial for its biological activity.
  • 3D Structure: The three-dimensional arrangement allows for interactions with biological membranes and enzymes.
Chemical Reactions Analysis

Icosapent sodium participates in various chemical reactions:

  1. De-esterification: Upon administration, it undergoes de-esterification in the gastrointestinal tract to release eicosapentaenoic acid.
  2. Beta-Oxidation: Eicosapentaenoic acid is metabolized primarily in the liver through beta-oxidation, leading to the production of acetyl-Coenzyme A.
  3. Interaction with Lipoproteins: It influences lipoprotein metabolism by reducing very low-density lipoprotein triglycerides synthesis and enhancing clearance from circulation.

These reactions contribute to its therapeutic effects, particularly in lipid management.

Mechanism of Action

The mechanism by which icosapent sodium exerts its effects involves several pathways:

  • Triglyceride Reduction: It reduces hepatic triglyceride production and increases clearance from the bloodstream.
  • Anti-inflammatory Effects: Icosapent sodium may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine release.
  • Plaque Stabilization: The compound has been shown to stabilize atherosclerotic plaques, reducing the risk of cardiovascular events.

Clinical studies have demonstrated that patients receiving icosapent sodium exhibit significant reductions in triglyceride levels and improved cardiovascular outcomes compared to placebo groups.

Physical and Chemical Properties Analysis

Icosapent sodium possesses specific physical and chemical properties:

These properties influence its formulation and delivery methods in clinical settings.

Applications

Icosapent sodium has several scientific applications:

  1. Cardiovascular Health: Primarily used to lower triglyceride levels in patients at risk for cardiovascular disease.
  2. Adjunct Therapy: Often prescribed alongside statin therapy for patients who cannot achieve adequate lipid control with statins alone.
  3. Research Applications: Investigated for potential benefits beyond lipid lowering, including anti-inflammatory effects and impacts on metabolic syndrome.

Clinical trials have established its efficacy in reducing cardiovascular events among high-risk populations, highlighting its importance in contemporary medical practice.

Introduction to Icosapent Sodium

Historical Development and Pharmacological Classification

The development of icosapent sodium traces its origins to epidemiological observations of reduced cardiovascular mortality among populations with high fish consumption, particularly those rich in EPA. Early clinical investigations utilized mixed omega-3 formulations containing both EPA and docosahexaenoic acid (DHA). The landmark JELIS trial (2007) demonstrated for the first time that purified EPA (as icosapent ethyl) significantly reduced major coronary events by 19% in hypercholesterolemic patients receiving statin therapy, establishing the therapeutic potential of EPA monotherapy [8]. This pivotal finding catalyzed the development of EPA-specific compounds, including icosapent sodium, designed to maximize targeted pharmacological effects while eliminating potential interference from DHA.

Pharmacologically, icosapent sodium is classified as a high-purity eicosapentaenoic acid derivative. After oral administration, it is hydrolyzed to release free EPA, which incorporates into phospholipid membranes and exerts multifaceted biological effects. Its core mechanisms of action involve:

  • Modulation of hepatic lipid metabolism: EPA reduces triglyceride synthesis via suppression of sterol regulatory element-binding protein 1c (SREBP-1c), inhibition of diacylglycerol acyltransferase (DGAT), and enhanced mitochondrial β-oxidation through carnitine palmitoyltransferase-1 activation [1] [5].
  • Enhancement of triglyceride clearance: EPA upregulates lipoprotein lipase expression and activity, accelerating the catabolism of triglyceride-rich very-low-density lipoprotein (VLDL) particles [5] [7].
  • Membrane incorporation: EPA integrates into cellular phospholipid bilayers, altering membrane fluidity and lipid raft organization, which influences signal transduction pathways and receptor function [10].

Unlike mixed omega-3 formulations containing DHA, icosapent sodium avoids the paradoxical LDL-cholesterol elevation associated with DHA, attributable to DHA's distinct effects on lipoprotein particle remodeling and cholesterol ester transfer protein activity [10]. This pharmacological distinction is crucial for managing patients with atherogenic dyslipidemia.

Table 1: Pharmacological Properties of EPA versus DHA in Cardiovascular Therapeutics

PropertyEPA (Icosapent Sodium/Ethyl)DHA
Carbon Chain Structure20 carbons, 5 double bonds22 carbons, 6 double bonds
Primary Tissue DistributionVascular endothelium, lipoproteinsNeuronal tissues, retinal cells
Effect on LDL-CNeutral or slight reductionPotential increase
Membrane IntegrationPreserves membrane structureIncreases fluidity
Oxidative StabilityHigher scavenging capacity for ROSMore susceptible to oxidation
Key Metabolic EffectsTG reduction, plaque stabilizationLimited TG reduction

Role in Addressing Residual Cardiovascular Risk

Residual cardiovascular risk persists in approximately 25-40% of statin-treated patients despite optimal LDL-C control, with elevated triglycerides (135-499 mg/dL) representing a significant metabolic contributor to this risk [3] [6]. Icosapent sodium addresses this unmet need through its triglyceride-modifying and pleiotropic effects. The REDUCE-IT trial (2019) provided definitive evidence of icosapent ethyl's cardiovascular benefits, establishing the clinical relevance of EPA monotherapy for residual risk reduction. In this multinational, randomized trial involving 8,179 high-risk patients on statin therapy with controlled LDL-C (41-100 mg/dL) and persistent hypertriglyceridemia (135-499 mg/dL), icosapent ethyl 4g/day demonstrated:

  • 25% relative risk reduction in the primary composite endpoint (cardiovascular death, nonfatal MI, nonfatal stroke, coronary revascularization, unstable angina; HR 0.75, 95% CI 0.68-0.83; p<0.001)
  • 26% reduction in the key secondary endpoint (cardiovascular death, nonfatal MI, or nonfatal stroke; HR 0.74, 95% CI 0.65-0.83; p<0.001)
  • 20% reduction in cardiovascular mortality (HR 0.80, 95% CI 0.66-0.98; p=0.03)
  • 30% decrease in total ischemic events, including subsequent events [4] [8] [9]

These benefits occurred despite only a modest median triglyceride reduction from baseline (from 216 mg/dL to 150 mg/dL), suggesting that EPA's cardioprotective effects extend beyond triglyceride-lowering. Mechanistic studies reveal that EPA contributes to plaque stabilization through reduced intraplaque inflammation, decreased cholesterol crystal formation, and attenuated oxidation of LDL particles [10]. Additionally, EPA-derived specialized pro-resolving mediators (SPMs) like resolvin E1 actively resolve inflammation by reducing neutrophil infiltration and pro-inflammatory cytokine production (IL-6, TNF-α) [4] [10].

The clinical benefits of icosapent sodium were consistent across diverse high-risk subgroups, including patients with diabetes (relative risk reduction 23%), established cardiovascular disease (RRR 26%), and those with metabolic syndrome or obesity [4] [8]. Real-world eligibility studies indicate that approximately 15-25% of statin-treated patients with atherosclerotic cardiovascular disease meet the lipid criteria for icosapent therapy, representing a substantial population that could benefit from targeted residual risk reduction [3].

Table 2: Key Efficacy Endpoints from the REDUCE-IT Trial with Icosapent Ethyl

EndpointIcosapent Ethyl Group (%)Placebo Group (%)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint17.222.00.75 (0.68-0.83)<0.001
Key Secondary Endpoint11.214.80.74 (0.65-0.83)<0.001
Cardiovascular Death4.35.20.80 (0.66-0.98)0.03
Fatal/Nonfatal Stroke2.43.20.72 (0.55-0.93)0.01
Coronary Revascularization9.213.30.65 (0.55-0.76)<0.001

Position Within Omega-3 Fatty Acid Therapeutics

Icosapent sodium occupies a distinct niche within the omega-3 therapeutic landscape due to its EPA-specific composition, which differentiates it from mixed EPA/DHA formulations. This distinction is mechanistically and clinically significant, as evidenced by comparative outcomes across major cardiovascular trials. The STRENGTH trial (2020), which evaluated a carboxylic acid formulation containing EPA+DHA (2,200mg EPA + 800mg DHA daily) versus corn oil placebo in 13,078 high-risk patients, demonstrated no significant cardiovascular benefit (HR 0.99; 95% CI: 0.90–1.09; p=0.84) [10]. This outcome starkly contrasts with the robust benefits observed in REDUCE-IT, highlighting critical differences between EPA monotherapy and combination omega-3 products.

Several factors explain the differential efficacy:

  • DHA interference: DHA increases LDL-cholesterol by approximately 3-5% through stimulation of hepatic LDL receptor downregulation and promotion of larger, more atherogenic LDL particles [10]. In STRENGTH, LDL-C increased by 1.2% in the active group while decreasing by 1.1% in the corn oil group (p<0.001).
  • Divergent membrane effects: EPA incorporates into vascular cell membranes in an extended conformation that preserves membrane structure and cholesterol distribution, while the longer-chain DHA induces membrane curvature and promotes cholesterol domain formation, potentially enhancing atherogenicity [10].
  • Metabolic competition: DHA competes with EPA for incorporation into phospholipids and may attenuate EPA's beneficial effects on specialized pro-resolving mediator production [10].
  • Achieved EPA levels: REDUCE-IT achieved substantially higher plasma EPA concentrations (144 μg/mL) compared to STRENGTH (89.6 μg/mL), suggesting a threshold effect for cardiovascular protection [7] [10].

The clinical superiority of EPA monotherapy is further supported by the JELIS and RESPECT-EPA trials, which demonstrated consistent cardiovascular risk reduction with purified EPA across diverse populations [8] [10]. These findings have reshaped clinical guidelines, with over 20 international medical societies endorsing EPA-specific therapy (as icosapent ethyl or sodium) for residual risk reduction in high-risk patients with persistent hypertriglyceridemia [6].

Cost-effectiveness analyses reinforce the value proposition of EPA-specific therapy. Economic evaluations across healthcare systems in the United States, Canada, Germany, Israel, and Australia consistently demonstrate that icosapent ethyl is particularly cost-effective in secondary prevention populations, with incremental cost-effectiveness ratios falling below accepted willingness-to-pay thresholds due to reduced cardiovascular event rates and associated healthcare utilization [3].

Table 3: Comparative Outcomes of Major Omega-3 Cardiovascular Outcome Trials

Trial CharacteristicREDUCE-IT (Icosapent Ethyl)STRENGTH (EPA+DHA)
Active FormulationEPA ethyl ester (4g/day)EPA+DHA carboxylic acid (4g/day)
ComparatorMineral oilCorn oil
Median Baseline TG (mg/dL)216240
Median Achieved EPA (μg/mL)14489.6
LDL-C ChangeNeutral+1.2% (vs. -1.1% in control)
hs-CRP Change-39.9% (vs. placebo)Not significant
Primary Endpoint HR0.75 (95% CI 0.68-0.83)0.99 (95% CI 0.90-1.09)
Key Secondary HR0.74 (95% CI 0.65-0.83)Not reported
Early TerminationNo (completed)Yes (futility)

Properties

CAS Number

73167-03-0

Product Name

Icosapent sodium

IUPAC Name

sodium;icosa-5,8,11,14,17-pentaenoate

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

RBZYGQJEMWGTOH-UHFFFAOYSA-M

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Synonyms

EPA;Timnodonic Acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.